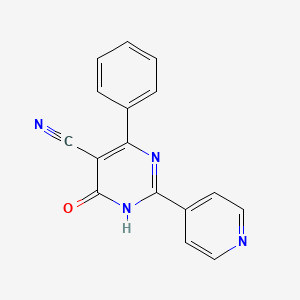4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
CAS No.: 320417-47-8
Cat. No.: VC2796123
Molecular Formula: C16H10N4O
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 320417-47-8 |
|---|---|
| Molecular Formula | C16H10N4O |
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | 6-oxo-4-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21) |
| Standard InChI Key | PPYLBYCMUVCZIK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=NC=C3)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=NC=C3)C#N |
Introduction
Chemical Identification and Properties
4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is identified by the CAS number 320417-47-8 and possesses a molecular formula of C16H10N4O . This compound belongs to the broader class of substituted pyrimidines, specifically pyrimidine-5-carbonitriles, which have garnered research interest due to their diverse biological activities and synthetic versatility.
The compound's fundamental physicochemical properties are summarized in the following table:
These properties provide essential insights into the compound's behavior in various chemical environments, which is crucial for predicting its reactivity and physical characteristics. The relatively high boiling point suggests strong intermolecular forces, while the pKa value indicates moderate acidity, likely attributable to the hydroxyl group at position 4 of the pyrimidine ring.
Structural Characteristics
The structural features of 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile are defined by a pyrimidine core with specific functional groups at designated positions. The compound contains a hydroxyl group at position 4, a phenyl group at position 6, a pyridinyl group at position 2, and a carbonitrile (cyano) group at position 5 of the pyrimidine ring .
Several structural identifiers provide precise chemical descriptions of this compound:
-
InChI: InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21)
The structural arrangement creates a planar molecule with potential for multiple types of intermolecular interactions, including hydrogen bonding through the hydroxyl group, π-π stacking via the aromatic rings, and dipole interactions through the cyano and pyridine nitrogen. These features contribute significantly to the compound's physical properties and potential biological interactions.
Spectroscopic Characteristics
Spectroscopic analysis provides crucial information about the structural confirmation and purity of 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile. While specific spectral data for this exact compound is limited in the available literature, insights can be drawn from related compounds.
The vibrational frequencies of structurally similar compounds have been studied using density functional theory (DFT) calculations with B3LYP/6-311G(d) as the basis set . These studies provide valuable reference points for confirming the structural features of pyridine-substituted pyrimidines.
Quantum-chemical calculations on related structures, such as 5-phenyl-2-(4-pyridyl)pyrimidine, have been performed to determine molecular geometry and vibrational frequencies in the ground state . These calculations help in understanding the fundamental physical properties and spectroscopic characteristics of this class of compounds.
| Hazard Classification | Category | Hazard Statement |
|---|---|---|
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |
These hazard classifications necessitate specific precautionary measures during handling and experimentation:
-
Use of appropriate personal protective equipment, including gloves, eye protection, and laboratory coats
-
Ensuring adequate ventilation in the workspace
-
Implementing proper storage protocols
-
Following established waste disposal procedures for chemical compounds
The compound is specifically designated for research and development use only, to be handled by or under the supervision of technically qualified individuals . This restriction underscores the need for proper training and expertise when working with this compound.
Related Compounds and Structural Analogues
Understanding the relationship between 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile and its structural analogues provides valuable context for research applications. Several related compounds with similar structural features have been documented:
Pyridine Position Variants
Two closely related compounds differ only in the position of the pyridine nitrogen:
-
4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320417-45-6) - Contains a 3-pyridinyl substituent instead of 4-pyridinyl
-
4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320417-64-9) - Contains a 2-pyridinyl substituent instead of 4-pyridinyl
The variation in pyridine nitrogen position creates subtle differences in electron distribution and potential hydrogen bonding patterns, which may influence biological activity and chemical reactivity.
Simplified Analogues
Less substituted analogues include:
-
4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile (CAS: 27058-48-6) - Lacks the pyridinyl substituent and has a different substitution pattern
These structural variations provide opportunities for comparative studies to identify structure-activity relationships and optimize properties for specific applications.
Research Applications and Future Directions
The compound 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile holds significant potential for various research applications across multiple scientific disciplines.
Medicinal Chemistry Applications
In medicinal chemistry, this compound represents a valuable scaffold for developing potential therapeutic agents. The presence of multiple functional groups provides opportunities for structure-activity relationship studies and derivative synthesis. Specifically, the compound could serve as:
-
A lead compound for developing enzyme inhibitors
-
A structural template for receptor ligand design
-
A starting point for targeted drug delivery systems
Synthetic Organic Chemistry
As a complex heterocyclic compound, 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can serve as:
-
An intermediate in multi-step synthetic pathways
-
A model compound for methodology development
-
A substrate for studying selective functionalization strategies
Future research directions could include the development of improved synthetic routes, comprehensive evaluation of biological activities, and exploration of structure-property relationships to optimize the compound for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume